1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidine-2,5-dione moiety through a methoxymethyl linker .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves precise temperature control, use of specific catalysts, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(((5,6-Dimethoxybenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione: Lacks the dioxido groups, resulting in different chemical properties.
1-(((5-Methoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione: Contains only one methoxy group, affecting its reactivity and applications.
Uniqueness
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H17NO7S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[(5,6-dimethoxy-1,1-dioxo-1-benzothiophen-2-yl)methoxymethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17NO7S/c1-22-12-6-10-5-11(25(20,21)14(10)7-13(12)23-2)8-24-9-17-15(18)3-4-16(17)19/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
XJJVOHRWFNVAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2(=O)=O)COCN3C(=O)CCC3=O)OC |
Origin of Product |
United States |
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